molecular formula C17H15N3OS B11560793 4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11560793
M. Wt: 309.4 g/mol
InChI Key: UFQBFPDOAJPZJP-UHFFFAOYSA-N
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Description

4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that incorporates a thiophene ring, a pyrazolo[3,4-b]pyridine core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Addition of the phenyl group: This step can be accomplished through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolo[3,4-b]pyridine core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be carried out using organolithium or Grignard reagents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione.

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds like 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide.

Uniqueness

4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of a thiophene ring, a pyrazolo[3,4-b]pyridine core, and a phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H15N3OS/c1-10-7-8-22-16(10)12-9-13(21)18-17-14(12)15(19-20-17)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H2,18,19,20,21)

InChI Key

UFQBFPDOAJPZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

Origin of Product

United States

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